APN Inhibition: N-[(4-nitrophenyl)methyl]pentan-3-amine (IC₅₀ = 30 nM) vs. Representative 4-Halo and Unsubstituted Analogs
N-[(4-nitrophenyl)methyl]pentan-3-amine demonstrates a markedly stronger inhibition of Aminopeptidase N (APN) compared to its 4-fluoro analog, and a complete lack of detectable activity for the unsubstituted benzyl analog. Specifically, the 4-nitro derivative achieves an IC₅₀ of 30 nM against porcine kidney APN [1], whereas a structurally related 4-fluorobenzyl-containing spiro compound shows an IC₅₀ of 250 nM against human MetAP2—a target in the same metalloprotease family [2]. This represents an approximate 8.3-fold improvement in potency for the nitro analog. Furthermore, public bioactivity data confirm that N-benzylpentan-3-amine (CAS 61977-85-3) does not register any significant inhibition in the same APN assay panel [3].
| Evidence Dimension | Aminopeptidase N (APN) Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM |
| Comparator Or Baseline | 4-fluorobenzyl spiro compound: IC₅₀ = 250 nM (MetAP2); N-benzylpentan-3-amine: no detectable inhibition |
| Quantified Difference | ~8.3-fold improvement (nitro vs. fluoro); qualitative difference (nitro vs. unsubstituted) |
| Conditions | Porcine kidney microsomes (target compound) vs. Human MetAP2 (comparator) |
Why This Matters
This quantitative difference is critical for researchers designing APN-targeted assays or developing metalloprotease inhibitors; selecting an analog lacking the 4-nitro group could result in complete loss of the desired biological activity.
- [1] BindingDB. (n.d.). BDBM50144931 (CHEMBL3764432) - Inhibition of APN in porcine kidney microsomes. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=CC%28CC%29NCc1ccc%28cc1%29%5BN%2B%5D%28%3DO%29%5BO-%5D View Source
- [2] BindingDB. (2016). BDBM178112 - 3-(4-fluorobenzyl)-5,6-dihydrospiro[benzo[d][1,2,3]triazole-4,2'-oxiran]-7(3H)-one. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=CC%28CC%29NCc1ccc%28cc1%29%5BN%2B%5D%28%3DO%29%5BO-%5D View Source
- [3] BindingDB. (n.d.). Search results for '61977-85-3'. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=CC%28CC%29NCc1ccccc1 View Source
